

L-Hercynine-d3: A Technical Guide to its Spectrometric Characterization

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectral characterization data available for **L-Hercynine-d3**. **L-Hercynine-d3**, a deuterated isotopologue of L-Hercynine, serves as a critical internal standard in quantitative bioanalytical studies, particularly in the investigation of the ergothioneine biosynthetic pathway and its role in various physiological and pathological processes.

Core Quantitative Data

L-Hercynine-d3 is the N,N,N-trimethyl-d3 derivative of L-histidine. Its physical and chemical properties are summarized below.

Property	Value	Source
Chemical Formula	C9H12D3N3O2	[1][2]
Molecular Weight	200.25 g/mol	[1][2]
CAS Number	1639966-63-4	[1][2]
Purity (HPLC)	99.80%	[1]
Isotopic Enrichment	99.8%	[1]
Appearance	White to light yellow solid	[1]



Mass Spectrometric Characterization

Direct mass spectral data for underivatized **L-Hercynine-d3** is not extensively available in the public domain. However, detailed methodologies for the analysis of its derivatized form are well-documented, providing a robust framework for its quantification in biological matrices. For comparison, the mass spectral data for non-deuterated L-Hercynine shows a parent ion at m/z 198.1989 and a product ion at m/z 95.0938 in ESI+ mode.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) of Derivatized L-Hercynine-d3

A common challenge in the mass spectrometric analysis of zwitterionic compounds like L-Hercynine is their poor ionization efficiency. To overcome this, a derivatization step is often employed prior to LC-MS/MS analysis. A widely used method involves derivatization with diethylpyrocarbonate (DEPC).

Experimental Protocol: Quantitative Analysis of Hercynine and **L-Hercynine-d3** in Human Whole Blood[4][5]

- Sample Preparation: Red blood cells are lysed using cold water, and the sample is filtered through micro concentrators at 4 °C.
- Derivatization: The clear filtrate is treated with diethylpyrocarbonate to form the carbethoxy derivative of hercynine and L-hercynine-d3.
- Chromatographic Separation: The derivatized analytes are separated on a C18 column using an isocratic mobile phase of aqueous 0.1% v/v formic acid and acetonitrile (95:5).
- Mass Spectrometric Detection: Detection is achieved using a tandem mass spectrometer in positive ion mode with Multiple Reaction Monitoring (MRM).

The table below summarizes the key MS/MS parameters for the analysis of derivatized **L-Hercynine-d3** (referred to as d3ERY).



Parameter	Derivatized L-Hercynine (ERY)	Derivatized L-Hercynine-d3 (d3ERY)
Precursor Ion (m/z)	270.28	273.21
Product Ion (m/z)	95	95

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR spectral data for **L-Hercynine-d3** are not readily available in public scientific literature or databases, likely due to the proprietary nature of this information for commercial suppliers.

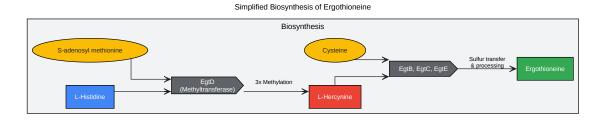
The synthesis of **L-Hercynine-d3** is typically achieved through the methylation of L-histidine using a deuterated methylating agent, such as iodomethane-d3.[6] This synthetic route confirms that the three deuterium atoms are located on one of the methyl groups of the trimethylammonium moiety.

For reference, the known ¹H and ¹³C NMR spectral data for the precursor molecule, L-histidine, can be found in public databases such as the Human Metabolome Database (HMDB).[7] The key difference in the ¹H NMR spectrum of **L-Hercynine-d3** compared to non-deuterated L-Hercynine would be the reduced integration of the signal corresponding to the trimethylammonium protons. In the ¹³C NMR spectrum, the carbon atom of the CD₃ group would exhibit a characteristic multiplet due to C-D coupling and a significant isotopic shift.

Biosynthetic Pathway and Experimental Workflow

The following diagrams illustrate the biosynthetic pathway of ergothioneine, where L-Hercynine is a key intermediate, and a typical experimental workflow for the analysis of **L-Hercynine-d3**.





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Caption: Simplified biosynthetic pathway of ergothioneine from L-histidine.



Workflow Biological Sample (e.g., Whole Blood) Cell Lysis Lysis Filtration Derivatization with DEPC LC Separation (C18 Column) MS/MS Detection (MRM) Data Analysis

LC-MS/MS Workflow for L-Hercynine-d3 Analysis

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Caption: Experimental workflow for the quantitative analysis of L-Hercynine-d3.



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